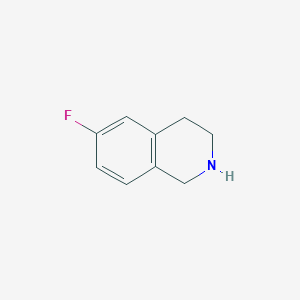

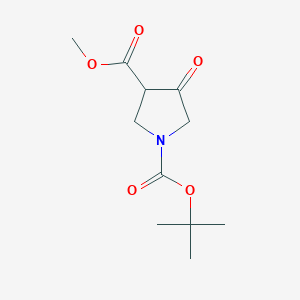

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

説明

The compound 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical intermediate that appears to be related to various research efforts in the synthesis of biologically active compounds, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, nociceptin antagonists, and potential antilipidemic agents. The papers provided discuss the synthesis and properties of structurally related compounds, which can offer insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions with a focus on maintaining stereochemical integrity and optimizing yields. For instance, the synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Another study reported the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . These methods highlight the importance of careful reaction design and the use of chiral auxiliaries or catalysts in the synthesis of complex pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was elucidated using X-ray diffraction, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These studies underscore the importance of structural analysis in confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are crucial for their transformation into biologically active molecules or further synthetic intermediates. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the functionalization of the pyrrolidine ring to enable access to novel macrocyclic Tyk2 inhibitors . Another study describes the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through reactions including nucleophilic substitution and oxidation . These reactions are tailored to introduce specific functional groups that are key for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. While the papers provided do not directly discuss the physical properties of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, they do provide insights into related compounds. For example, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved the characterization of intermediates using mass spectrometry and NMR spectroscopy . These techniques are essential for determining the purity and confirming the structure of the synthesized compounds, which in turn affect their physical properties.

科学的研究の応用

Supramolecular Assemblies

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate analogs have been studied for their ability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions such as C-H⋯O/C-H⋯π, despite lacking a traditional hydrogen bond donor and acceptor system. The study of these analogues reveals their potential in constructing unique supramolecular structures through various weak interactions (Samipillai et al., 2016).

Parallel Solution-phase Synthesis

The compound has been utilized in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids. This process involves the treatment of di-tert-butyl (2S,4E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with various anilines, demonstrating its utility in synthesizing a library of complex organic compounds (Svete et al., 2010).

Asymmetric Synthesis of Nociceptin Antagonists

An efficient asymmetric synthesis method using 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate has been developed for creating intermediates in the synthesis of nociceptin antagonists. This method is notable for its scalability and the production of enantiomerically pure compounds, highlighting its importance in pharmaceutical research (Jona et al., 2009).

Formation of Hydroxamic Acid

Research has shown that compounds like 3-tert-butyl-5-methyl-1,4-dihydropyridine(DHP)-dicarboxylate, closely related to 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, can react under certain conditions to yield products like cyclic hydroxamic acid. These findings contribute to the understanding of chemical reactions involving similar compounds (Görlitzer & Baltrusch, 2000).

Synthesis of Macrocyclic Tyk2 Inhibitors

A highly functionalized 2-pyrrolidinone, similar to 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, has been synthesized and utilized in creating a novel series of macrocyclic Tyk2 inhibitors. This demonstrates its potential application in medicinal chemistry for the development of new therapeutics (Sasaki et al., 2020).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H317 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

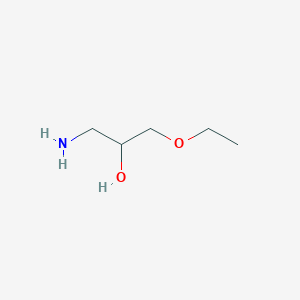

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGDBJLQEQWSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578540 | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

CAS RN |

194924-95-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-oxo-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)